Ddmab

Catalog No.
S785432
CAS No.
15163-30-1
M.F
C18H37NO2
M. Wt
299.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ddmab

CAS Number

15163-30-1

Product Name

Ddmab

IUPAC Name

4-[dodecyl(dimethyl)azaniumyl]butanoate

Molecular Formula

C18H37NO2

Molecular Weight

299.5 g/mol

InChI

InChI=1S/C18H37NO2/c1-4-5-6-7-8-9-10-11-12-13-16-19(2,3)17-14-15-18(20)21/h4-17H2,1-3H3

InChI Key

ZFVNBVQBIZJUEY-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC[N+](C)(C)CCCC(=O)[O-]

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CCCC(=O)[O-]

Protein Biochemistry

  • Small Angle X-Ray and Neutron Scattering from Solutions of Amphiphilic Molecules in Water:

Material Science

Ddmab finds application in material science for the synthesis and characterization of certain nanomaterials. For instance, researchers have used Ddmab to prepare surface-modified perovskite nanocrystals (NCs). Perovskite NCs are a promising class of materials with potential applications in solar cells and light-emitting diodes. Ddmab treatment can influence the surface properties of these NCs, impacting their stability and performance [2].

  • Nano Tools and Devices for Enhanced Renewable Energy: Concepts and Applications

Didodecyldimethylammonium bromide, commonly referred to as Ddmab, is a cationic surfactant with the empirical formula C18H37NO and a molecular weight of 299.49 g/mol. It is characterized by its long hydrocarbon chains, which impart unique properties such as surface activity and emulsification capabilities. Ddmab is widely used in various industrial applications, including as a stabilizer in emulsions and a surfactant in formulations for pharmaceuticals and cosmetics .

DDMAB's detergent properties allow it to solubilize membrane proteins. The hydrophobic dodecyl chain interacts with the hydrophobic regions of membrane proteins, while the zwitterionic nature minimizes disruption of the phospholipid bilayer, a key component of cell membranes []. This gentle solubilization process enables the extraction and purification of membrane proteins for further research.

A study by Brenner et al. (1995) demonstrated that DDMAB was more efficient than DDMAU in extracting mycoplasma membrane antigens under mild conditions []. This suggests that the slightly longer polymethylene chain in DDMAB might optimize its interaction with specific membrane proteins.

DDMAB can be irritating to the eyes, respiratory system, and skin []. Standard laboratory safety protocols for handling potentially hazardous chemicals should be followed when working with DDMAB. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.

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  • Condensation Reactions: It reacts with urea to form a Schiff base, demonstrating its utility in producing chromogenic compounds .
  • These reactions highlight Ddmab's role as both a reactant and a catalyst in various chemical processes.

    Ddmab exhibits biological activity that is significant in various contexts:

    • Antimicrobial Properties: As a cationic surfactant, Ddmab has been shown to possess antimicrobial properties, making it useful in disinfectants and antiseptic formulations.
    • Cell Membrane Interaction: Its ability to interact with lipid membranes allows it to be used in drug delivery systems, enhancing the permeability of drugs across cell membranes .

    Ddmab can be synthesized through several methods:

    • Quaternization Reaction: The most common method involves the reaction of dimethylamine with didodecylamine in the presence of an alkylating agent like methyl bromide. This process results in the formation of Ddmab along with by-products that can be removed through purification techniques.
    • Reduction Methods: Ddmab can also be synthesized from amine-boranes through reduction reactions, which are particularly useful for generating high-purity products .

    : It is used as a surfactant in detergents and emulsifiers due to its effective surface-active properties.
  • Pharmaceuticals: In drug formulation, Ddmab enhances solubility and stability of active ingredients.
  • Cosmetics: Its emulsifying properties make it a common ingredient in creams and lotions, improving texture and stability .
  • Studies on Ddmab's interactions focus on its behavior in different environments:

    • Electrochemical Studies: Research has shown that Ddmab can facilitate electron transfer processes when used as an electrode material or modifier. This property is crucial for applications in sensors and electrochemical devices .
    • Surface Interactions: The interaction of Ddmab with various substrates has been studied extensively, revealing its potential for enhancing surface properties such as wettability and adhesion

      Ddmab shares structural similarities with several other compounds, each possessing unique characteristics:

      Compound NameStructure TypeUnique Features
      Dimethylamine-boraneAmine-boraneWidely used as a reducing agent in chemical plating.
      Benzalkonium chlorideQuaternary ammoniumKnown for strong antimicrobial properties; used in disinfectants.
      Cetyltrimethylammonium bromideCationic surfactantCommonly used as a preservative and emulsifier.
      Tetradecyltrimethylammonium bromideCationic surfactantSimilar surfactant properties but shorter chain length.

      Ddmab's uniqueness lies in its long hydrocarbon chains that enhance its surfactant properties compared to other cationic surfactants. This structural feature contributes to its effectiveness in forming stable emulsions and improving product formulations across various industries.

    XLogP3

    6.4

    GHS Hazard Statements

    Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Irritant

    Irritant

    Wikipedia

    DDMAB

    Dates

    Modify: 2023-08-15

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